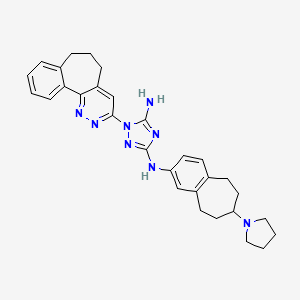

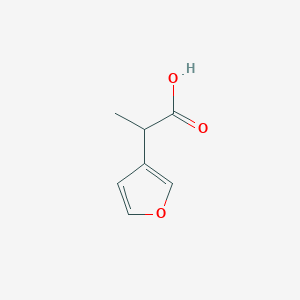

![molecular formula C9H18ClNO5 B12275780 5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)

5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de 6-amino-6-désoxy-1,2-O-isopropylidène-alpha-D-glucofuranose est un composé biomédical remarquable. Il est principalement utilisé dans la recherche sur les infections virales et les tumeurs malignes. Ce composé est un dérivé du glucose, modifié pour inclure un groupe amino et un groupe protecteur isopropylidène, ce qui améliore sa stabilité et sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de 6-amino-6-désoxy-1,2-O-isopropylidène-alpha-D-glucofuranose implique généralement la protection du glucose suivie de transformations sélectives de groupes fonctionnels. Une méthode courante comprend:

Protection du glucose: Le glucose est d'abord protégé en réagissant avec l'acétone en présence d'un catalyseur acide pour former du 1,2:5,6-di-O-isopropylidène-D-glucofuranose.

Déprotection sélective: Le groupe 5,6-O-isopropylidène est sélectivement clivé en conditions acides pour donner du 1,2-O-isopropylidène-D-glucofuranose.

Amination: Le groupe hydroxyle en position 6 est ensuite converti en groupe amino par une série de réactions, y compris la tosylation suivie d'une substitution nucléophile avec une amine.

Formation du sel de chlorhydrate: Enfin, le composé amino est traité avec de l'acide chlorhydrique pour former le sel de chlorhydrate.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique:

Réactions par lots: Réaliser les réactions dans de grands réacteurs avec un contrôle précis de la température, du pH et du temps de réaction.

Purification: Utiliser des techniques telles que la cristallisation, la filtration et la chromatographie pour purifier le produit final.

Contrôle de la qualité: S'assurer que le produit répond aux normes de pureté et de qualité requises par des tests rigoureux.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de 6-amino-6-désoxy-1,2-O-isopropylidène-alpha-D-glucofuranose subit diverses réactions chimiques, notamment:

Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction: Le composé peut être réduit pour former des dérivés d'amine.

Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile pour former divers dérivés.

Réactifs et conditions courants

Oxydation: Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme le chlorure de tosyle et des nucléophiles comme les amines ou les thiols sont utilisés.

Principaux produits formés

Produits d'oxydation: Dérivés nitroso et nitro.

Produits de réduction: Dérivés d'amine.

Produits de substitution: Divers dérivés amino substitués.

Applications de la recherche scientifique

Le chlorhydrate de 6-amino-6-désoxy-1,2-O-isopropylidène-alpha-D-glucofuranose a une large gamme d'applications dans la recherche scientifique:

Chimie: Utilisé comme bloc de construction dans la synthèse de molécules complexes et comme réactif dans diverses réactions chimiques.

Biologie: Employé dans l'étude du métabolisme des glucides et des interactions enzymatiques.

Médecine: Étudié pour ses effets thérapeutiques potentiels dans le traitement des infections virales et du cancer.

Industrie: Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés bioactifs.

Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 6-amino-6-désoxy-1,2-O-isopropylidène-alpha-D-glucofuranose implique son interaction avec des cibles moléculaires et des voies spécifiques:

Cibles moléculaires: Le composé cible les enzymes impliquées dans le métabolisme des glucides et la réplication virale.

Voies impliquées: Il interfère avec la voie glycolytique et inhibe l'activité des enzymes virales, exerçant ainsi ses effets antiviraux et anticancéreux.

Applications De Recherche Scientifique

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mécanisme D'action

The mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes involved in carbohydrate metabolism and viral replication.

Pathways Involved: It interferes with the glycolytic pathway and inhibits the activity of viral enzymes, thereby exerting its antiviral and anticancer effects.

Comparaison Avec Des Composés Similaires

Composés similaires

1,25,6-Di-O-isopropylidène-D-glucofuranose: Un dérivé protégé du glucose utilisé dans des applications synthétiques similaires.

6-Désoxy-6-azido-1,2-O-isopropylidène-alpha-D-glucofuranose: Un autre dérivé avec un groupe azido au lieu d'un groupe amino.

Unicité

Le chlorhydrate de 6-amino-6-désoxy-1,2-O-isopropylidène-alpha-D-glucofuranose est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent une réactivité et une activité biologique distinctes. Son groupe amino permet des modifications chimiques polyvalentes, et sa protection isopropylidène améliore la stabilité pendant les réactions.

Propriétés

Formule moléculaire |

C9H18ClNO5 |

|---|---|

Poids moléculaire |

255.69 g/mol |

Nom IUPAC |

5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride |

InChI |

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H |

Clé InChI |

QEQNNZBTSSPTPF-UHFFFAOYSA-N |

SMILES canonique |

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)

![Ethyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B12275710.png)

![N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)

![6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12275730.png)

![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)

![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)

![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)